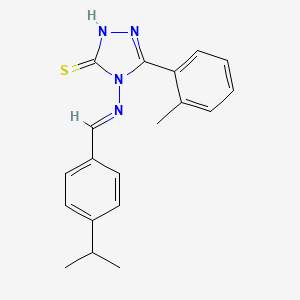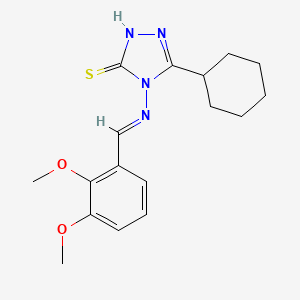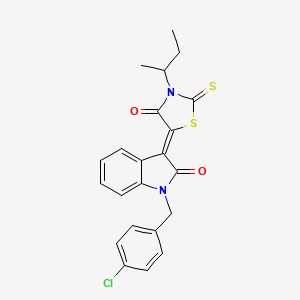
Triphenyl(propylsulfanyl)plumbane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(propylsulfanyl)plumbane is an organometallic compound that features a lead atom bonded to three phenyl groups and one propylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl(propylsulfanyl)plumbane typically involves the reaction of lead(II) acetate with triphenyl(propylsulfanyl)phosphine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at room temperature. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle lead compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the lead atom is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl or propylsulfanyl groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts such as palladium or nickel are often employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) compounds, while reduction can produce lead(0) species.
Wissenschaftliche Forschungsanwendungen
Triphenyl(propylsulfanyl)plumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of lead-based pharmaceuticals.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Triphenyl(propylsulfanyl)plumbane exerts its effects involves the interaction of the lead atom with various molecular targets. The lead atom can form stable complexes with organic molecules, facilitating reactions such as catalysis and bond formation. The propylsulfanyl group also plays a role in stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: Similar in structure but contains phosphorus instead of lead.
Triphenylstannane: Contains tin instead of lead and exhibits different reactivity.
Triphenylsilane: Contains silicon and is used in different applications.
Uniqueness: Triphenyl(propylsulfanyl)plumbane is unique due to the presence of the lead atom, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various reactions makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
3600-13-3 |
|---|---|
Molekularformel |
C21H22PbS |
Molekulargewicht |
514 g/mol |
IUPAC-Name |
triphenyl(propylsulfanyl)plumbane |
InChI |
InChI=1S/3C6H5.C3H8S.Pb/c3*1-2-4-6-5-3-1;1-2-3-4;/h3*1-5H;4H,2-3H2,1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
QYRNTGWNILIXFR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCS[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966901.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966904.png)



![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966922.png)





![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966971.png)
![(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11966973.png)

